molecular formula C7H11N3 B1293963 N2,N2-Dimethylpyridine-2,5-diamine CAS No. 4928-43-2

N2,N2-Dimethylpyridine-2,5-diamine

Cat. No.: B1293963
CAS No.: 4928-43-2
M. Wt: 137.18 g/mol
InChI Key: OBOSXEWFRARQPU-UHFFFAOYSA-N
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Description

N2,N2-Dimethylpyridine-2,5-diamine is a useful research compound. Its molecular formula is C7H11N3 and its molecular weight is 137.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-N,2-N-dimethylpyridine-2,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H11N3/c1-10(2)7-4-3-6(8)5-9-7/h3-5H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBOSXEWFRARQPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90197751
Record name N2,N2-Dimethylpyridine-2,5-diamine
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Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4928-43-2
Record name 2-Dimethylamino-5-aminopyridine
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Record name N2,N2-Dimethylpyridine-2,5-diamine
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Record name N2,N2-Dimethylpyridine-2,5-diamine
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Record name N2,N2-dimethylpyridine-2,5-diamine
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Historical Context and Significance in Pyridine Chemistry

The study of pyridine (B92270) and its derivatives has a rich history, dating back to the 19th century. Pyridine itself was first discovered in the oily mixture produced by the strong heating of bones. The subsequent elucidation of its structure and the development of synthetic methods, such as the Hantzsch pyridine synthesis, paved the way for the exploration of a vast chemical space of pyridine-containing compounds. Aminopyridines, in particular, have emerged as a crucial class of compounds due to their biological activities and their utility as synthetic intermediates. researchgate.netmdpi.comrsc.org

While the specific historical details of the first synthesis of N2,N2-Dimethylpyridine-2,5-diamine are not extensively documented in readily available literature, its significance lies within the broader context of the development of substituted diaminopyridines. The exploration of diaminopyridine isomers has been driven by the need for tailored building blocks in drug discovery and materials science. The substitution pattern of this compound, with a tertiary amine at the 2-position and a primary amine at the 5-position, offers unique reactivity and electronic properties that are of interest in the design of complex molecules.

Overview of Research Trajectories and Academic Relevance

Research involving N2,N2-Dimethylpyridine-2,5-diamine and its analogs has primarily focused on its role as a key structural motif in the development of bioactive compounds and functional materials. The academic relevance of this compound stems from its ability to serve as a versatile scaffold, allowing for the introduction of diverse functionalities.

In medicinal chemistry, diaminopyridines are recognized as important pharmacophores. researchgate.net They are present in a number of compounds investigated for the treatment of various diseases. The strategic placement of amino groups allows for the formation of multiple hydrogen bonds and other non-covalent interactions with biological targets, such as enzymes and receptors.

In materials science, the electron-rich nature of the diaminopyridine core makes it a promising component for organic electronic materials. The amino groups can act as strong electron donors, and the pyridine (B92270) ring can be readily functionalized to tune the electronic and photophysical properties of the resulting materials. This has led to investigations into their use in applications such as organic light-emitting diodes (OLEDs).

Interdisciplinary Impact of N2,n2 Dimethylpyridine 2,5 Diamine Studies

The study of N2,N2-Dimethylpyridine-2,5-diamine has implications across multiple scientific disciplines, most notably in medicinal chemistry and materials science.

In the realm of medicinal chemistry, the diaminopyridine scaffold is a key component in the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The ability of diaminopyridines to interact with the ATP-binding site of kinases makes them attractive starting points for the development of targeted therapies. While specific studies on this compound as a kinase inhibitor are not widely reported, the broader class of diaminopyridines has shown significant promise in this area.

In the field of materials science, the unique electronic properties of this compound and its derivatives are being explored for the development of advanced organic materials. The compound's electron-donating amino groups can be leveraged in the design of charge-transporting and light-emitting materials for use in electronic devices. For instance, diaminopyridine derivatives have been investigated as components of the emissive layer in OLEDs, where they can contribute to the efficiency and color purity of the emitted light. The ability to modify the pyridine (B92270) ring allows for the fine-tuning of the material's properties to meet the specific requirements of a given application.

Below are some of the key physicochemical properties of this compound:

PropertyValue
Molecular FormulaC₇H₁₁N₃
Molecular Weight137.18 g/mol
CAS Number4928-43-2
AppearanceSolid
pKa (Predicted)7.87 ± 0.10
XLogP3-AA0.6
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3

An in-depth exploration of advanced synthetic methodologies for the chemical compound this compound and its derivatives reveals a landscape of sophisticated chemical strategies. These methods are crucial for accessing this and related structures, which are significant building blocks in medicinal chemistry and materials science.

Biological Activity Profiling and Mechanistic Elucidation of N2,n2 Dimethylpyridine 2,5 Diamine Analogues

Investigations into Anticancer and Cytotoxic Effects

The pyridine (B92270) scaffold is a recognized pharmacophore in the development of anticancer drugs. bldpharm.com Analogues of N2,N2-Dimethylpyridine-2,5-diamine, specifically substituted 2-aminopyridines and diaminopyrimidines, have been the subject of research for their potential to inhibit cancer cell growth. Studies on pyrimidine-2,4-diamine analogues have shown significant inhibitory effects on the proliferation of colorectal and non-small cell lung cancer cells. nih.gov One particular study on a series of pyrimidine-2,4-diamine derivatives demonstrated that the active compound, Y18, markedly inhibited cancer cell proliferation by inducing robust cell cycle arrest and senescence through the persistence of DNA damage. nih.gov

Furthermore, investigations into 2,6-diamino-substituted purine (B94841) derivatives, which share a diaminosubstituted heterocyclic core, have revealed that these molecules can cause cell cycle arrest in the G2/M phase and induce polyploidy in breast and colorectal cancer cell lines. nih.gov Specifically, these effects were more pronounced in cells where the tumor suppressor protein p53 was deleted or down-regulated. nih.gov Similarly, some 5-substituted 2-cyanoimino-4-imidazolidinone derivatives, another class of heterocyclic compounds, have exhibited potent cytotoxic activity, with one derivative showing an IC50 value in the nanomolar range against various cancer cell lines without apparent toxicity to normal fibroblasts. nih.gov The cytotoxic potential of pyridine derivatives has also been observed against cervical carcinoma (HeLa) and cerebral glioblastoma multiforme (AMGM5) cells. bldpharm.com

The antiproliferative activity of pyridine derivatives is often linked to the nature and position of their substituents. The presence of methoxy (B1213986) (-OCH3), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups can enhance the antiproliferative activity against various human cancer cell lines. sigmaaldrich.com Conversely, the presence of bulky groups or halogen atoms has been associated with lower antiproliferative activity. sigmaaldrich.com

Table 1: Cytotoxic Activity of Selected Pyridine and Pyrimidine (B1678525) Analogues

Compound Class Cancer Cell Line(s) Observed Effect IC50 Values (if reported)
Pyrimidine-2,4-diamine analogues Colorectal cancer (HCT116), Non-small cell lung cancer (A549) Inhibition of proliferation, cell cycle arrest, cell senescence -
2,6-Diamino-substituted purines Breast cancer (MCF-7), Colorectal cancer (HCT116) Cell cycle arrest in G2/M phase, polyploidy -
5-Substituted 2-cyanoimino-4-imidazolidinones Various cancer cell lines Cytotoxicity Nanomolar range for most potent derivative
Pyridine derivatives Cervical carcinoma (HeLa), Cerebral glioblastoma multiforme (AMGM5) Cytotoxicity 374.5 µM - 781.5 µM (AMGM5), 558.5 µM - 775.6 µM (HeLa)

Enzyme Inhibition Studies and Target Specificity (e.g., urease, chymotrypsin (B1334515), nitric oxide synthase)

Analogues of this compound have been investigated for their ability to inhibit various enzymes, a common mechanism for therapeutic intervention.

Urease Inhibition: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a target for the treatment of infections caused by pathogens like Helicobacter pylori. mdpi.comnih.gov Several studies have demonstrated the urease inhibitory potential of pyridine derivatives. mdpi.comnih.gov For instance, a series of pyridine carboxamide and carbothioamide derivatives were synthesized and showed significant urease inhibition, with the most potent compounds having IC50 values of 1.07 µM and 2.18 µM. The structure-activity relationship studies revealed that the presence of electron-withdrawing groups on the pyridine ring enhanced the inhibitory activity. Another study on 1-(3-nitropyridin-2-yl)piperazine (B1350711) derivatives also identified potent urease inhibitors, with the most active compounds having IC50 values of 2.0 µM and 2.24 µM, which are more potent than the standard inhibitor thiourea (B124793) (IC50 = 23.2 µM). mdpi.comuni.lu

Chymotrypsin Inhibition: Chymotrypsin is a digestive enzyme belonging to the serine protease family. ncats.io While specific studies on the chymotrypsin inhibition by this compound are not available, the general class of chymotrypsin inhibitors is well-established and they typically function by binding to the enzyme's active site. nih.govnih.gov

Nitric Oxide Synthase (NOS) Inhibition: Nitric oxide synthases are a family of enzymes responsible for the production of nitric oxide, a key signaling molecule in various physiological and pathological processes. animbiosci.org Overproduction of nitric oxide by inducible NOS (iNOS) is implicated in inflammatory conditions, making iNOS a therapeutic target. Substituted 2-aminopyridines have been identified as potent and selective inhibitors of human nitric oxide synthases. animbiosci.orgresearchgate.netnih.gov Studies have shown that 4,6-disubstitution on the 2-aminopyridine (B139424) scaffold can enhance both the potency and specificity for iNOS, with the most potent compound exhibiting an IC50 of 28 nM. animbiosci.orgresearchgate.netnih.gov The selectivity and potency can be modulated by varying the substituents at different positions on the pyridine ring. nih.gov

Table 2: Enzyme Inhibitory Activity of Selected Pyridine Analogues

Enzyme Compound Class Key Findings IC50 Values (if reported)
Urease Pyridine carboxamide/carbothioamide derivatives Significant inhibition, with carbothioamides being more potent. 1.07 µM - 6.41 µM
Urease 1-(3-nitropyridin-2-yl)piperazine derivatives More potent than standard thiourea. 2.0 µM, 2.24 µM
Nitric Oxide Synthase (iNOS) Substituted 2-aminopyridines Potent and selective inhibition. 28 nM for the most potent compound

Molecular Docking and Ligand-Receptor Interaction Analysis

Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a receptor. This method has been widely applied to understand the interactions of pyridine and pyrimidine analogues with their biological targets.

For urease inhibitors, docking studies of pyridine carboxamide derivatives have revealed that their binding is stabilized by a network of hydrogen bonds, π-π interactions, and van der Waals forces within the enzyme's active site. Similarly, docking of 1-(3-nitropyridin-2-yl)piperazine derivatives into the active site of urease has helped to elucidate the structural basis for their inhibitory activity. mdpi.com

In the context of anticancer activity, molecular docking simulations of diaminopyrimidine derivatives with focal adhesion kinase (FAK), a key protein in cancer development, have been performed. sigmaaldrich.com These studies showed that the diaminopyrimidine scaffold can anchor to the hinge region of the kinase domain through hydrogen bonds. sigmaaldrich.com Docking of substituted pyridine and dihydropyrimidine (B8664642) derivatives into the Eg5 kinesin spindle protein, a validated cancer target, has also been conducted. The results indicated that these compounds have the potential to interact with key residues in the binding site, such as GLU116 and GLY117, through hydrogen bonds. scbt.com

Molecular docking of 2-aminopyridine derivatives into the active site of nitric oxide synthase has provided insights into their selective inhibition. These studies have shown that specific substitutions on the pyridine ring can lead to different binding modes and interactions with key amino acid residues, explaining the observed selectivity for different NOS isoforms. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Applications

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For pyridine and pyrimidine analogues, several SAR studies have been conducted to identify the key structural features responsible for their anticancer and enzyme inhibitory effects.

In the context of anticancer activity, a review of pyridine derivatives highlighted that the presence and position of certain functional groups are critical. sigmaaldrich.com For example, the inclusion of -OCH3, -OH, -C=O, and -NH2 groups was found to enhance antiproliferative activity, whereas bulky groups and halogens tended to decrease it. sigmaaldrich.com For diaminopyrimidine derivatives targeting FAK, SAR studies indicated that modifications at specific positions of the pyrimidine ring could significantly impact their inhibitory potency. sigmaaldrich.com

For urease inhibitors, SAR studies of pyridine carboxamide and carbothioamide derivatives revealed that carbothioamides were generally more potent than their carboxamide counterparts. The presence of electron-withdrawing groups at the ortho position of the pyridine ring was also found to be favorable for urease inhibition. In the case of 1-(3-nitropyridin-2-yl)piperazine derivatives, the nature and position of substituents on the aryl group attached to the piperazine (B1678402) moiety significantly influenced their inhibitory activity, with electron-withdrawing groups generally enhancing potency. mdpi.comuni.lu

Regarding nitric oxide synthase inhibitors, SAR studies of substituted 2-aminopyridines have shown that 4,6-disubstitution is beneficial for both potency and selectivity towards iNOS. animbiosci.orgresearchgate.netnih.gov Furthermore, N-substitution on the amino group can dramatically alter the binding mode and selectivity of these inhibitors. nih.gov

Cellular Pathway Modulation and Proapoptotic Effects

The biological effects of small molecules are often mediated through the modulation of specific cellular signaling pathways. Analogues of this compound have been shown to influence key pathways involved in cell survival and death.

A significant body of evidence points to the proapoptotic effects of pyridine and pyrimidine derivatives in cancer cells. For example, pyrimidine-2,4-diamine analogues have been found to induce cell cycle arrest and senescence, which are closely linked to apoptotic pathways. nih.gov The induction of apoptosis is a desirable characteristic for anticancer agents, as it leads to the programmed death of cancer cells. Studies on 4-aminopyridine (B3432731) have demonstrated its ability to attenuate inflammation and reduce apoptosis in the context of burn injuries, suggesting that aminopyridine derivatives can modulate apoptotic pathways. This anti-apoptotic role in a non-cancer context highlights the potential for these compounds to interact with the cellular machinery that controls apoptosis.

The Wnt signaling pathway, which is often dysregulated in cancer, can also be modulated by small molecules. While direct evidence for the effect of this compound on this pathway is lacking, the ability of other small molecules to inhibit Wnt signaling by affecting key components like β-catenin suggests a potential avenue for investigation for pyridine derivatives.

In Silico Prediction of Biological Activities

In silico methods, including quantitative structure-activity relationship (QSAR) modeling and ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, are valuable tools in modern drug discovery. These computational approaches allow for the early assessment of the biological and pharmacokinetic properties of compounds.

Several studies have employed in silico methods to predict the biological activities of pyridine and pyrimidine derivatives. For instance, in silico screening of a library of pyridine-substituted pyrazole (B372694) 1,3,5-triazine (B166579) derivatives was used to select promising candidates for antimalarial testing. This approach involved the prediction of molecular properties, toxicity, and docking scores. Similarly, the biological activity of substituted pyrido[2,3-d]pyrimidines has been explored using in silico approaches like scaffold analysis and similarity searching.

ADME/Tox profiling is another critical in silico assessment. The prediction of properties such as oral bioavailability, blood-brain barrier penetration, and potential toxicity is essential for the development of safe and effective drugs. In silico ADME and toxicity predictions have been performed for various heterocyclic compounds, including pyridine and pyrimidine derivatives, to guide their development as potential therapeutic agents. uni.lu These predictions can help to identify compounds with favorable pharmacokinetic profiles and low toxicity risks early in the drug discovery process.

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of N2,N2-dimethylpyridine-2,5-diamine. Both ¹H and ¹³C NMR spectra offer critical data for confirming the compound's identity and assessing its purity.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected signals would correspond to the protons of the dimethylamino group and the aromatic protons on the pyridine (B92270) ring. The integration of these signals can be used to confirm the ratio of protons, while the coupling patterns reveal the connectivity between adjacent protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information about the carbon framework. Each unique carbon atom in this compound will produce a distinct signal, allowing for the complete assignment of the carbon skeleton.

ChemicalBook provides access to the ¹H NMR, ¹³C NMR, and other spectra for this compound. chemicalbook.com

Mass Spectrometry (MS) Techniques (LC-MS, HRMS, ESI-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is indispensable for determining the molecular weight and investigating the fragmentation patterns of this compound. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), High-Resolution Mass Spectrometry (HRMS), and Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly employed.

Molecular Weight Determination: These techniques provide a precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, which directly corresponds to the compound's molecular weight. The monoisotopic mass of this compound is 137.0953 g/mol . epa.govuni.lu

Fragmentation Analysis: The fragmentation pattern obtained from MS/MS experiments offers valuable structural information. By analyzing the fragments, it is possible to deduce the connectivity of the atoms within the molecule, further confirming its structure.

PubChemLite provides predicted collision cross section (CCS) values for various adducts of this compound, which can be useful in ion mobility-mass spectrometry studies. uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]⁺138.10257127.5
[M+Na]⁺160.08451135.2
[M-H]⁻136.08801131.2
[M+NH₄]⁺155.12911148.0
[M+K]⁺176.05845134.6
[M+H-H₂O]⁺120.09255120.6
[M+HCOO]⁻182.09349153.4
[M+CH₃COO]⁻196.10914181.5
[M+Na-2H]⁻158.06996135.0
[M]⁺137.09474126.3
[M]⁻137.09584126.3

Table 1: Predicted Collision Cross Section (CCS) values for this compound Adducts. uni.lu

Vibrational Spectroscopy (FT-IR) for Functional Group Identification and Coordination Site Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The infrared spectrum shows absorption bands corresponding to the vibrational frequencies of specific bonds.

Characteristic Vibrations: Key vibrational bands would include N-H stretching and bending vibrations from the primary amine group, C-N stretching vibrations of the dimethylamino group and the pyridine ring, and C=C and C=N stretching vibrations within the aromatic ring.

Coordination Site Analysis: When this compound acts as a ligand in a metal complex, changes in the FT-IR spectrum, particularly shifts in the vibrational frequencies of the nitrogen-containing functional groups, can indicate the coordination sites involved in bonding with the metal ion.

ChemicalBook offers access to the FT-IR spectrum of this compound. chemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complex Formation

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within this compound. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one.

Electronic Transitions: The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π → π* and n → π* transitions. libretexts.org The π → π* transitions arise from the conjugated π-system of the pyridine ring, while the n → π* transitions involve the non-bonding electrons on the nitrogen atoms. uzh.chyoutube.com

Complex Formation: Upon complexation with a metal ion, the UV-Vis spectrum of the ligand can change significantly. Shifts in the absorption maxima (λmax) and changes in molar absorptivity can provide evidence of complex formation and offer information about the electronic structure of the resulting complex. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

Chromatographic Methods (HPLC, UPLC, SFC) for Separation and Quantification

Chromatographic techniques are essential for the separation, purification, and quantification of this compound.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These methods are widely used to separate this compound from reaction mixtures or impurities. By selecting appropriate stationary and mobile phases, high-resolution separation can be achieved. The use of a UV detector allows for the quantification of the compound based on its absorbance.

Supercritical Fluid Chromatography (SFC): SFC can be an alternative to HPLC, often providing faster separations and using more environmentally friendly mobile phases.

These techniques are crucial for ensuring the purity of the compound, which is critical for its subsequent use in research and synthesis.

Potentiometric pH Titrations in Solution Studies

Potentiometric pH titrations are employed to determine the acid dissociation constants (pKa values) of this compound in solution. The compound has multiple basic nitrogen atoms that can be protonated. By titrating a solution of the compound with a standard acid or base and monitoring the pH, the pKa values can be determined from the resulting titration curve. A predicted pKa value for a similar compound, this compound, is reported to be 7.87±0.10. guidechem.com This information is vital for understanding its behavior in solution, particularly in the context of coordination chemistry and biological applications where pH plays a crucial role.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations (e.g., electronic structure, charge distribution)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to elucidating the electronic structure and charge distribution of N2,N2-Dimethylpyridine-2,5-diamine. nih.govrsc.org These calculations provide a detailed picture of the electron density, which is key to understanding the molecule's reactivity and intermolecular interactions.

Key calculated electronic properties include:

Molecular Orbital Energies (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting chemical reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich amino groups and the pyridine (B92270) ring, indicating these are the likely sites for electrophilic attack. The LUMO, conversely, would be distributed over the pyridine ring, suggesting its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. sid.ir

Mulliken and Natural Population Analysis (NPA) Charges: These analyses quantify the partial charge on each atom in the molecule. It is anticipated that the nitrogen atoms of the amino groups and the pyridine ring will possess negative partial charges, highlighting their basicity and nucleophilicity. The carbon atoms attached to the nitrogen atoms will exhibit positive partial charges.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the regions of positive and negative electrostatic potential on the molecule's surface. For this compound, regions of negative potential (typically colored red or yellow) are expected around the nitrogen atoms, confirming them as sites for electrophilic interaction and hydrogen bonding. nih.gov

Table 1: Predicted Electronic Properties of this compound

PropertyPredicted Value/CharacteristicSignificance
HOMO EnergyRelatively HighIndicates good electron-donating ability
LUMO EnergyRelatively LowSuggests susceptibility to electron-accepting interactions
HOMO-LUMO GapModerateReflects chemical reactivity and electronic transitions
Charge on N (pyridine)NegativeSite of protonation and metal coordination
Charge on N (amino groups)NegativeNucleophilic centers and hydrogen bond donors

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational landscape and intermolecular interactions of this compound over time. nih.govnih.govucl.ac.uk These simulations model the movement of atoms and molecules, providing insights into the compound's flexibility and how it interacts with its environment, such as solvents or biological macromolecules.

Conformational Analysis: The primary flexible bond in this compound is the C-N bond of the dimethylamino group. MD simulations can determine the preferred rotational orientation of this group relative to the pyridine ring. Steric hindrance between the methyl groups and the pyridine ring will influence the accessible conformations. rsc.org

Intermolecular Interactions: MD simulations can model the interactions between molecules of this compound in the solid state or in solution. Key interactions would include:

Hydrogen Bonding: The primary amino group at the 5-position is a strong hydrogen bond donor, while the pyridine nitrogen and the amino nitrogens are hydrogen bond acceptors. MD simulations can quantify the strength and dynamics of these hydrogen bonds. mdpi.com

π-π Stacking: The aromatic pyridine rings can engage in π-π stacking interactions, which are important for the packing of molecules in the solid state and for interactions with other aromatic systems.

Prediction of Reactivity and Selectivity in Organic Transformations

Computational methods are invaluable for predicting the reactivity and regioselectivity of this compound in various organic reactions. acs.orgnih.govrsc.org By calculating reactivity indices derived from DFT, such as Fukui functions and dual descriptors, the most probable sites for electrophilic and nucleophilic attack can be identified. mostwiedzy.pl

Electrophilic Aromatic Substitution: The electron-donating amino groups activate the pyridine ring towards electrophilic substitution. Computational models can predict whether an incoming electrophile will preferentially attack at the C3, C4, or C6 positions of the pyridine ring. nih.gov

Nucleophilic Reactions: The nitrogen atoms of the amino groups are nucleophilic and can participate in reactions with electrophiles. The pyridine nitrogen is also a potential nucleophilic site. wikipedia.orgrsc.orgresearchgate.net

Metal-Catalyzed Cross-Coupling Reactions: The amino and pyridine functionalities make this compound a potential ligand in metal-catalyzed reactions. Computational studies can help in designing catalysts and predicting reaction outcomes.

In Silico Screening and Drug Design for Bioactive Analogues

The 2,5-diaminopyridine (B189467) scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds. nih.govnih.govmdpi.com In silico screening and drug design methodologies can be applied to this compound to explore its potential as a lead compound for the development of new therapeutic agents. asianpubs.orgtandfonline.comnih.govtandfonline.comjapsonline.com

Virtual Screening: A library of virtual compounds based on the this compound scaffold can be generated and docked into the active sites of various biological targets, such as kinases or other enzymes. tandfonline.comjapsonline.com This process can identify potential protein targets for which this compound or its analogues might show inhibitory activity. researchgate.net

Pharmacophore Modeling: A pharmacophore model can be developed based on the key structural features of this compound (hydrogen bond donors/acceptors, aromatic rings). This model can then be used to search large chemical databases for other molecules with similar features, potentially leading to the discovery of novel bioactive compounds.

Structure-Activity Relationship (SAR) Studies: By computationally modifying the structure of this compound (e.g., by adding or changing substituents) and calculating the predicted binding affinity for a specific target, a computational SAR can be established. This guides the synthesis of more potent and selective analogues. For instance, derivatives of 2,5-diaminopyridine have been investigated as CXCR4 antagonists. nih.gov

Table 2: In Silico Drug Design Parameters for this compound Analogues

ParameterComputational MethodApplication
Binding AffinityMolecular DockingPredicts the strength of interaction with a biological target
ADME PropertiesQSAR ModelsPredicts Absorption, Distribution, Metabolism, and Excretion
ToxicityPredictive ModelsEstimates potential adverse effects

Modeling of Coordination Equilibria and Metal-Ligand Binding

This compound possesses multiple potential coordination sites (the pyridine nitrogen and the two amino nitrogens), making it an interesting ligand for metal complexes. researchgate.netresearchgate.netajol.infopvpcollegepatoda.orgnih.gov Computational modeling can be used to study the coordination equilibria and the nature of the metal-ligand binding.

Coordination Modes: DFT calculations can determine the most stable coordination modes of the ligand with various metal ions. It can act as a monodentate, bidentate, or bridging ligand. The steric bulk of the dimethylamino group will likely influence the coordination geometry. nih.gov

Binding Energies: The strength of the metal-ligand bond can be calculated, providing insight into the stability of the resulting metal complexes. This is crucial for applications in catalysis, materials science, and bioinorganic chemistry.

Spectroscopic Properties: Computational methods can predict the spectroscopic properties (e.g., UV-Vis, IR) of the metal complexes, which can be compared with experimental data to confirm the structure of the synthesized complexes. mdpi.com

Future Directions and Emerging Research Frontiers

Development of Next-Generation Catalysts Utilizing N2,N2-Dimethylpyridine-2,5-diamine

The development of highly efficient and selective catalysts is a cornerstone of modern chemistry. This compound is a promising candidate for the design of next-generation catalysts, primarily due to its potential to act as a sophisticated ligand. The presence of both a pyridine (B92270) ring and two amine functionalities allows for the formation of stable complexes with a variety of metal centers.

Research is anticipated to focus on the synthesis of novel organometallic catalysts where this compound and its derivatives serve as ligands. These catalysts could find application in a range of organic transformations, including cross-coupling reactions, which are fundamental to the synthesis of pharmaceuticals and complex organic materials. The electronic properties of the diamine, which can be tuned through substitution, offer the potential to finely control the catalytic activity and selectivity of the metal center. For instance, in nickel-catalyzed cross-electrophile coupling reactions, the design of the bipyridine ligand is crucial for enhancing selectivity. ambeed.com The principles of ligand design from such studies can be applied to this compound to create catalysts for similar challenging chemical transformations.

Future research may also explore the use of this compound in heterogeneous catalysis. Immobilizing this compound-metal complexes on solid supports like nanodiamonds or zeolites could lead to robust and recyclable catalysts, a key aspect of sustainable chemistry. mdpi.commdpi.com The reusability of such catalysts is a significant factor in their environmental and economic viability. mdpi.com

Exploration in Advanced Materials Science Applications

The field of materials science is constantly in search of novel organic molecules that can be used as building blocks for materials with advanced properties. The aromatic and diamine nature of this compound makes it an attractive candidate for the development of new polymers and functional dyes.

The diamine functionality allows for its incorporation into polymer chains through polycondensation or other polymerization techniques. The resulting polymers could exhibit interesting properties such as thermal stability, conductivity, and photo-responsiveness, depending on the other monomers used in the polymerization process. The pyridine ring within the polymer backbone can also be utilized for further functionalization, allowing for the fine-tuning of the material's properties.

Furthermore, this compound can serve as a precursor for the synthesis of novel dyes and pigments. Similar to how 2,5-diaminotoluene (B146830) is used to produce a range of colors in hair dyes and textiles, the chemical structure of this compound can be modified to create a diverse palette of colors. wikipedia.org Its derivatives could find applications in areas such as organic light-emitting diodes (OLEDs), dye-sensitized solar cells, and as biological stains.

Potential Application AreaRelevant Properties of this compound
Conductive PolymersAromatic structure, diamine functionality for polymerization
Functional DyesChromophoric potential of the substituted pyridine ring
High-Performance MaterialsPotential for creating cross-linked, thermally stable polymers
Smart MaterialsPyridine nitrogen for sensor development through metal coordination

Precision Medicine Applications of this compound Derivatives

The development of targeted therapies, a cornerstone of precision medicine, relies on the design of molecules that can selectively interact with biological targets. Pyridine and its derivatives have a long history in medicinal chemistry, forming the core of numerous approved drugs. nih.goveuropa.eu Derivatives of this compound are emerging as a promising class of compounds for the development of novel therapeutics.

Recent studies have highlighted the potential of pyridine derivatives in a variety of therapeutic areas. For example, they have been investigated as anticancer agents, with some compounds showing cytotoxic activity against cancer cell lines. google.com The ability to modify the structure of this compound allows for the optimization of its biological activity and selectivity towards specific cancer-related targets.

Furthermore, derivatives of this compound could be explored for the treatment of other diseases. For instance, certain pyridine derivatives have shown potential as antidiabetic agents. openpr.com The unique substitution pattern of this compound provides a scaffold that can be elaborated to design potent and selective inhibitors of enzymes or receptors implicated in various diseases. The development of such targeted therapies holds the promise of more effective treatments with fewer side effects.

Integration of Artificial Intelligence and Machine Learning in this compound Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research by accelerating the discovery and development of new molecules and materials. These computational tools can be powerfully applied to the study of this compound and its derivatives.

AI and ML models can be trained on existing chemical data to predict a wide range of molecular properties, such as reactivity, solubility, and biological activity. eurekalert.orgarxiv.org This predictive power can be harnessed to rapidly screen virtual libraries of this compound derivatives, identifying promising candidates for specific applications in catalysis, materials science, or medicine. For example, machine learning models have been successfully used to predict the corrosion inhibition efficiency of pyridine and quinoline (B57606) compounds. researchgate.net Similar models could be developed to predict the performance of this compound-based catalysts or the therapeutic potential of its derivatives.

Moreover, AI can be employed in the de novo design of novel this compound derivatives with desired properties. By learning the relationship between chemical structure and function, generative models can propose new molecular structures that are optimized for a specific task. nih.gov This approach can significantly reduce the time and cost associated with the traditional trial-and-error process of chemical synthesis and testing. Machine learning can also assist in the development of synthetic routes for these novel compounds. arxiv.org

AI/ML ApplicationImpact on this compound Research
Property PredictionRapid screening of virtual libraries for desired characteristics. eurekalert.org
De Novo DesignGeneration of novel derivatives with optimized properties. nih.gov
Synthesis PlanningPrediction of optimal reaction conditions and synthetic routes. arxiv.org
Mechanistic InsightsElucidation of reaction mechanisms and structure-activity relationships.

Sustainable Synthesis and Green Chemistry Innovations

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are becoming increasingly important in both academic and industrial research. Future research on this compound will undoubtedly focus on the development of sustainable and environmentally friendly methods for its synthesis.

Traditional methods for the synthesis of pyridine derivatives can often involve harsh reaction conditions and the use of hazardous reagents. Green chemistry approaches, such as multicomponent reactions, offer a more sustainable alternative. nih.gov These reactions combine multiple starting materials in a single step to form a complex product, reducing waste and improving atom economy. Microwave-assisted synthesis is another green technique that can significantly shorten reaction times and reduce energy consumption. nih.gov

The use of renewable feedstocks and green catalysts are also key areas of innovation. researchgate.netrsc.org For example, researchers are exploring the production of pyridines from biomass-derived sources like glycerol. rsc.org The development of such processes for the synthesis of this compound would represent a significant step towards a more sustainable chemical industry. The focus on green synthesis will not only minimize the environmental footprint of this important chemical but also enhance its economic viability for large-scale applications.

Q & A

Q. What are the established synthetic routes for N2,N2-Dimethylpyridine-2,5-diamine, and what key reagents/conditions are required?

this compound is synthesized via nucleophilic substitution or reductive amination. A common approach involves dimethylation of pyridine-2,5-diamine using methyl iodide or dimethyl sulfate under basic conditions (e.g., NaH in DMF). For example, Enamine Ltd. reports derivatives synthesized via alkylation with methyl groups at the N2 position under anhydrous conditions . Key parameters include temperature control (0–25°C) and inert atmospheres to prevent oxidation. Post-synthesis purification typically employs column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

Structural confirmation requires a combination of:

  • NMR spectroscopy : ¹H and ¹³C NMR to verify methyl group positions and aromatic proton environments.
  • Mass spectrometry : High-resolution ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ at m/z 166.11 for C₇H₁₁N₃) .
  • Elemental analysis : To validate purity (>95% for research-grade material) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound in multi-step syntheses?

Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may require rigorous drying.
  • Catalysis : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate alkylation .
  • Temperature gradients : Gradual warming from 0°C to room temperature minimizes side reactions (e.g., over-alkylation) .

Q. What computational methods are used to predict the electronic properties of this compound for biological applications?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s HOMO-LUMO gaps and charge distribution to predict binding affinity with biological targets like enzymes or DNA. For example, studies on pyrimidine analogs show correlations between electron-deficient aromatic rings and antimicrobial activity . Molecular docking (AutoDock Vina) further validates interactions with Mycobacterium tuberculosis enzymes, guiding structural modifications .

Q. How can contradictory data on the compound’s solubility and stability in aqueous buffers be resolved?

Contradictions arise from pH-dependent solubility (e.g., protonation at acidic pH increases solubility). Methodological steps include:

  • pH profiling : Measure solubility across pH 2–12 using UV-Vis spectroscopy.
  • Accelerated stability studies : Incubate at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC .
  • Co-solvent screening : Additives like PEG-400 enhance aqueous stability without altering reactivity .

Biological and Mechanistic Research

Q. What in vitro assays are suitable for evaluating this compound as an antimicrobial agent?

  • Microdilution assays : Determine MIC (Minimum Inhibitory Concentration) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Time-kill kinetics : Assess bactericidal activity over 24 hours.
  • Cytotoxicity screening : Use mammalian cell lines (e.g., HEK-293) to evaluate selectivity indices .

Q. How does methylation at the N2 position influence the compound’s electronic and steric properties in coordination chemistry?

Methylation increases steric bulk, reducing ligand flexibility in metal complexes. Spectroscopic studies (EPR, X-ray crystallography) on Cu(II) or Fe(III) complexes reveal distorted geometries, impacting catalytic activity in oxidation reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.